2-Amino-4-chloro-6-phenylpyrimidine
Overview
Description
2-Amino-4-chloro-6-phenylpyrimidine is a compound with the molecular formula C10H8ClN3. It has a molecular weight of 205.65 . The compound is solid in physical form and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include 2-Amino-4-chloro-6-phenylpyrimidine, can be achieved from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The InChI code for 2-Amino-4-chloro-6-phenylpyrimidine is 1S/C10H8ClN3/c11-9-6-8 (13-10 (12)14-9)7-4-2-1-3-5-7/h1-6H, (H2,12,13,14) . The InChI key is FIPBRZXDWSODDX-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Amino-4-chloro-6-phenylpyrimidine, like other 2-aminopyrimidines, can undergo various chemical reactions. For instance, it can react with sodium methylate in the presence of ethanol under refluxing to get 2-amino-4-chloro-6-methoxypyrimidine .Scientific Research Applications
Anticancer Applications
2-Amino-4-chloro-6-phenylpyrimidine: derivatives are explored for their potential in cancer treatment due to their ability to interfere with various biological pathways. For instance, they can be designed to inhibit tyrosine kinases, which are often overactive in cancer cells . These compounds can also act as DNA topoisomerase II inhibitors, disrupting the DNA replication process vital for cancer cell proliferation .
Antimicrobial and Antifungal Activities
The pyrimidine moiety is a core structure in many antimicrobial and antifungal agents. Modifications to the pyrimidine ring, such as the introduction of the phenyl group, can enhance these properties. This makes 2-Amino-4-chloro-6-phenylpyrimidine a valuable scaffold for developing new antimicrobial drugs .
Cardiovascular Therapeutics
Substituted pyrimidines, including 2-Amino-4-chloro-6-phenylpyrimidine , have been identified as potential cardiovascular agents. They can exhibit antihypertensive effects, which are crucial in managing conditions like hypertension and preventing heart failure .
Antiparasitic and Anti-Trypanosomal Effects
Research has shown that certain pyrimidine derivatives can have significant antiparasitic activities, including against organisms causing diseases like malaria. Additionally, they have been tested for anti-trypanosomal activities, which is important for treating diseases like sleeping sickness .
Antidiabetic Properties
Pyrimidine derivatives are also being investigated for their role in diabetes management. They can function as DPP-IV inhibitors, which are important for regulating blood glucose levels. This makes them potential candidates for antidiabetic medications .
Neuroprotective Effects
There is interest in using 2-Amino-4-chloro-6-phenylpyrimidine derivatives for neuroprotection, particularly in ocular diseases. They can induce vascular relaxation in the ocular ciliary artery, which is beneficial for retinal health and protecting against glaucoma .
Antiviral Applications
These compounds have shown promise in antiviral therapy, particularly against HIV. By modifying the pyrimidine ring, researchers aim to develop new drugs that can effectively combat viral infections .
Agricultural Uses
In agriculture, 2-Amino-4-chloro-6-phenylpyrimidine derivatives can be used to create fungicides. Their ability to control fungal pathogens makes them useful in protecting crops and ensuring food security .
Mechanism of Action
While the specific mechanism of action for 2-Amino-4-chloro-6-phenylpyrimidine is not explicitly mentioned in the sources, 2-aminopyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Safety and Hazards
Future Directions
While the specific future directions for 2-Amino-4-chloro-6-phenylpyrimidine are not explicitly mentioned in the sources, there is a general interest in the development of new efficient antitrypanosomal and antiplasmodial compounds with less side effects . This suggests potential future research directions for 2-Amino-4-chloro-6-phenylpyrimidine and similar compounds.
properties
IUPAC Name |
4-chloro-6-phenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPBRZXDWSODDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286774 | |
Record name | 2-Amino-4-chloro-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802841 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-4-chloro-6-phenylpyrimidine | |
CAS RN |
36314-97-3 | |
Record name | 36314-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-chloro-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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